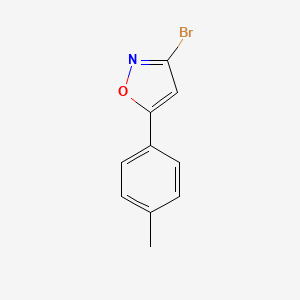
3-Bromo-5-(p-tolyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(p-tolyl)isoxazole is a chemical compound characterized by the presence of a bromine atom and a p-tolyl group attached to an isoxazole ring Isoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(p-tolyl)isoxazole typically involves the reaction of p-tolylamine with bromoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate isocyanate, which is then cyclized to form the isoxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts such as palladium or copper can also improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-(p-tolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different isoxazole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Non-brominated isoxazole derivatives.
Substitution: Hydroxylated or aminated isoxazole derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-(p-tolyl)isoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Bromo-5-(p-tolyl)isoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis.
Anticancer Activity: Inhibits enzymes involved in cell division and growth.
Comparación Con Compuestos Similares
3-Bromo-5-(p-tolyl)isoxazole is similar to other brominated isoxazoles and p-tolyl derivatives. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
5-Bromo-3-p-tolyl-thiazolidine-2,4-dione: Another brominated compound with a thiazolidine ring.
3-(p-Tolyl)isoxazole: A non-brominated isoxazole derivative.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
3-bromo-5-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)9-6-10(11)12-13-9/h2-6H,1H3 |
Clave InChI |
NDDNPRZBRMLPQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


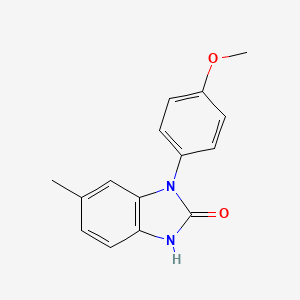
![2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
![Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione](/img/structure/B15336586.png)
![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)


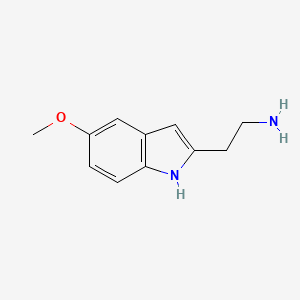
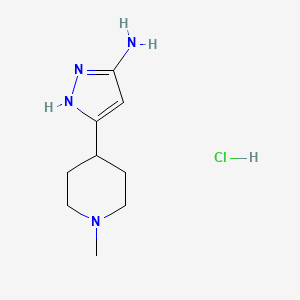
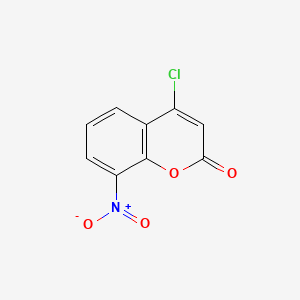
![7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
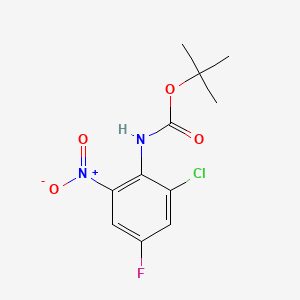
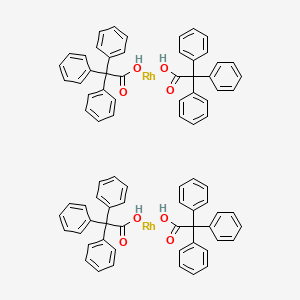
methanol](/img/structure/B15336639.png)
![3-Amino-5-[4-(tert-butyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336655.png)
